molecular formula C16H12N6O3S3 B2928442 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251686-50-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2928442
CAS No.: 1251686-50-6
M. Wt: 432.49
InChI Key: OOCATAARTFCBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, linked to a thiazole-4-carboxamide scaffold bearing a pyrimidin-2-ylamino moiety.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3S3/c1-28(24,25)9-3-4-10-12(7-9)27-16(19-10)21-13(23)11-8-26-15(20-11)22-14-17-5-2-6-18-14/h2-8H,1H3,(H,19,21,23)(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCATAARTFCBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article compiles available research findings, including synthesis methods, biological evaluations, and case studies relevant to its pharmacological effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₉H₁₉N₃O₆S₃
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases, particularly polo-like kinase 1 (Plk1), which is implicated in various cancers. By modulating the activity of these kinases, the compound may exert anti-proliferative effects on cancer cells while minimizing toxicity to normal cells, a significant advantage over traditional chemotherapeutics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

  • In vitro Studies : Research has shown that derivatives similar to this compound significantly inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound demonstrated apoptosis-inducing properties and arrested the cell cycle at specific phases, which is crucial for halting tumor growth .
  • Case Study : A study involving a series of new benzothiazole derivatives indicated that modifications to the benzothiazole nucleus enhanced anticancer activity. The lead compounds exhibited IC50 values in low micromolar ranges against multiple cancer cell lines, suggesting strong efficacy .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In a study assessing various benzothiazole derivatives for anticonvulsant activity:

  • Neurotoxicity Assessment : Compounds were tested using maximal electroshock (MES) and rotarod tests. Results indicated that certain derivatives exhibited significant anticonvulsant effects with lower neurotoxicity compared to standard treatments like sodium valproate. The protective indices were notably higher for some compounds, indicating a favorable safety profile .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (μM)Notes
AnticancerB71.5Inhibits A431, A549, H1299 growth
Anticonvulsant6g160.4Higher protective index than controls
Urease Inhibition2jN/ASignificant activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]thiazole-5-carboxamide)
  • Molecular Formula : C₂₂H₂₆ClN₇O₂S
  • Molecular Weight : 488.01 g/mol
  • Key Features: Thiazole-5-carboxamide core. Substituted pyrimidinylamino group (6-chloro-2-methyl). 2-Chloro-6-methylphenyl substituent.
  • Activity : Clinically approved tyrosine kinase inhibitor (BCR-ABL, SRC) for leukemia .
  • Comparison: Similarities: Both compounds utilize a thiazole carboxamide scaffold linked to a pyrimidinylamino group. Differences:
  • Substituents : Dasatinib has chloro and methyl groups on the pyrimidine and phenyl rings, whereas the target compound features a methylsulfonyl group on the benzo[d]thiazole.
  • Position : Thiazole carboxamide is at position 5 in Dasatinib vs. position 4 in the target compound.
N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
  • Molecular Formula : C₁₈H₂₄N₄O₃S₂
  • Molecular Weight : 408.5 g/mol
  • Key Features :
    • 6-(Methylsulfonyl)benzo[d]thiazol-2-yl group.
    • Piperazine-carboxamide linkage with a cyclopentyl substituent.
  • Comparison :
    • Similarities : Shares the 6-(methylsulfonyl)benzo[d]thiazole motif with the target compound.
    • Differences :
  • Scaffold : Piperazine-carboxamide replaces the thiazole-4-carboxamide in the target compound.
Thiazole-Profen Hybrids (e.g., N-(benzo[d]thiazol-2-yl)-2-(4-isobutylphenyl)propanamide)
  • Key Features :
    • Benzo[d]thiazole linked to NSAID-like propanamide groups.
    • Substituents include isobutylphenyl, benzoylphenyl, or methoxynaphthyl.
  • Activity : Evaluated as anti-inflammatory candidates .
  • Comparison: Divergent Design: These hybrids prioritize COX inhibition, unlike the target compound’s kinase-focused pyrimidinylamino group.

Physicochemical and Pharmacological Profiles

Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Key Substituents Hypothesized Activity Reference
Target Compound 449.53 6-(Methylsulfonyl)benzo[d]thiazole, pyrimidin-2-ylamino Kinase inhibition -
Dasatinib 488.01 2-Chloro-6-methylphenyl, 6-chloro-2-methylpyrimidine Tyrosine kinase inhibition
N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide 408.5 Piperazine-cyclopentyl, methylsulfonyl GPCR modulation
Thiazole-Profen Hybrids ~350–400 Isobutylphenyl, benzoylphenyl COX inhibition
Key Observations:
  • Methylsulfonyl Group : Enhances electron-withdrawing properties and solubility in the target compound and ’s analogue.
  • Pyrimidinylamino vs. Piperazine: Pyrimidine derivatives (target, Dasatinib) are kinase-oriented, while piperazine-carboxamides may target GPCRs or improve pharmacokinetics.
  • Chloro Substituents : Dasatinib’s chloro groups improve target binding affinity but increase hydrophobicity compared to the target compound’s methylsulfonyl group.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide?

The compound can be synthesized via multi-step organic reactions, including:

  • Coupling reactions : Amide bond formation between thiazole and pyrimidine moieties using reagents like carbodiimides (e.g., DCC) or activating agents such as POCl₃, as demonstrated in the synthesis of structurally similar thiazole carboxamides .
  • Cyclization : Key intermediates may undergo cyclization under acidic or basic conditions (e.g., DMF with iodine and triethylamine) to form the thiazole core .
  • Functionalization : Methylsulfonyl and pyrimidinylamino groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Purification typically involves column chromatography, followed by recrystallization from solvents like ethanol or DMF .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

Critical methods include:

  • ¹H/¹³C NMR : To verify proton environments and carbon frameworks, particularly for distinguishing thiazole, pyrimidine, and sulfonyl groups .
  • IR spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and sulfonyl S=O (1150–1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS or HRMS) : Confirms molecular weight and fragmentation patterns . Cross-validation with X-ray crystallography (using SHELX software) is recommended for unambiguous structural assignment .

Q. What in vitro biological assays are typically utilized to assess the preliminary pharmacological activity of this compound?

Common assays include:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ determination .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., Src kinase) using fluorescence-based or radiometric assays .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions arising from crystallographic data during the structural determination of this compound?

Discrepancies in X-ray data (e.g., poor refinement statistics) may arise from twinning, disorder, or weak diffraction. Strategies include:

  • Data reprocessing : Use SHELXL for iterative refinement, adjusting parameters like ADPs (atomic displacement parameters) .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or hydrogen bonding patterns .
  • Alternative techniques : Validate via NMR (e.g., NOESY for stereochemistry) or computational modeling (DFT for optimized geometries) .

Q. What experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of modifications on the thiazole and pyrimidine moieties?

SAR studies involve:

  • Systematic substituent variation : Replace pyrimidin-2-ylamino with other heterocycles (e.g., triazoles) to assess binding affinity .
  • Bioisosteric replacement : Substitute methylsulfonyl with trifluoromethyl to evaluate metabolic stability and lipophilicity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to correlate substituent positions with target interactions (e.g., ATP-binding pockets) .

Q. What optimization strategies can be implemented to enhance the yield of key intermediates in the multi-step synthesis of this compound?

Yield improvements focus on:

  • Reaction conditions : Optimize temperature (e.g., reflux in acetonitrile vs. DMF) and catalyst loading (e.g., triethylamine for cyclization) .
  • Protection/deprotection : Use tert-butyl carbamate (Boc) groups to prevent side reactions during amide coupling .
  • Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates before chromatographic purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.